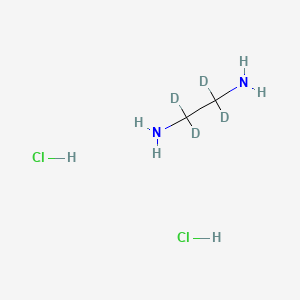

Ethylene-d4-diamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethylene-d4-diamine dihydrochloride, also known as Ethylenediamine-1,1,2,2-d4, is a chemical reagent used in the production of various derivatives containing varying functional groups . It is also a known chelating agent . It has been seen to reduce seizures caused by systematic injection of proconvulsants and displays antiepileptic and anxiolytic activity .

Molecular Structure Analysis

The linear formula of Ethylene-d4-diamine dihydrochloride is H2NCD2CD2NH2 · 2HCl . The SMILES string representation is 1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1D2,2D2 .

Chemical Reactions Analysis

Ethylene-d4-diamine dihydrochloride is used in the production of various derivatives containing varying functional groups . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .

Physical And Chemical Properties Analysis

Ethylene-d4-diamine dihydrochloride is a solid substance . It has a molecular weight of 64.12 . The melting point is 9°C .

Wissenschaftliche Forschungsanwendungen

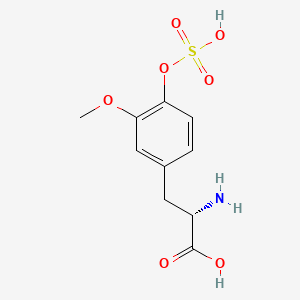

Fluorimetric Determination of Catecholamines

This compound has been used in a modified ethylenediamine condensation method for the fluorimetric determination of catecholamines . Catecholamines are a group of hormones that include dopamine, norepinephrine, and epinephrine. This method allows for the accurate measurement of these hormones in various biological samples.

Luminescence Studies

Ethylene-d4-diamine dihydrochloride has been used to investigate the luminescence properties of complexes of Eu(III) and Tb(III) with ethylenediamine . Luminescence studies are important in the field of material science and can help in the development of new luminescent materials.

Deuterium Labeling

Due to its high deuterium content, Ethylene-d4-diamine dihydrochloride is used in deuterium labeling studies . Deuterium labeling is a technique used in chemistry and biochemistry to track the passage of atoms through reaction mechanisms and metabolic pathways.

NMR Spectroscopy

The high deuterium content of Ethylene-d4-diamine dihydrochloride also makes it useful in nuclear magnetic resonance (NMR) spectroscopy . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.

Material Science

In material science, Ethylene-d4-diamine dihydrochloride can be used in the synthesis of new materials . Its unique properties can contribute to the development of materials with novel characteristics.

Safety and Hazards

Ethylene-d4-diamine dihydrochloride is a flammable liquid and vapor. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause respiratory irritation, an allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Ethylene-d4-diamine dihydrochloride is an organic compound that is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations such as creams . Notably, ethylene-d4-diamine dihydrochloride is a contact sensitizer capable of producing local and generalized reactions .

Pharmacokinetics

After oral administration, its bioavailability is about 0.34, due to a substantial first-pass effect . The volume of distribution (Vd) is 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylene-d4-diamine dihydrochloride has a short half-life of 0.55 hours .

Result of Action

As a contact sensitizer, it is capable of producing local and generalized reactions . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterioethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1D2,2D2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHBFEVZJLBKEH-RIZDZYNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34334-71-9 |

Source

|

| Record name | Ethylene-d4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)

![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)

![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)

![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)